molecular formula C24H31ClN4O3S2 B3011182 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216914-71-4

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B3011182
CAS RN: 1216914-71-4
M. Wt: 523.11
InChI Key: LMYNXBVODOHOFT-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential anti-inflammatory and antifungal properties. The structure of this compound suggests that it contains a thiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and is often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid . The synthesis involved the use of infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification, and in some cases, single-crystal X-ray diffraction for structural analysis. Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related thiazole and thiazoline derivatives has been elucidated using spectroscopic methods and X-ray crystallography . These techniques allow for the determination of the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The presence of the dimethylamino group and the benzamide linkage are common features in this class of compounds, which are known to influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is influenced by the presence of the thiazole ring and the substituents attached to it. The compounds mentioned in the provided data have been used to form hydrochloride salts, which may enhance their solubility and bioavailability . The reactivity with various reagents, such as n-alkylbromides in the presence of a base, has been utilized to synthesize alkoxy derivatives, indicating a versatile chemistry that can be exploited for further modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are largely determined by their molecular structure. The presence of the dimethylamino group can impart basic properties, while the benzamide moiety may contribute to the compound's ability to engage in hydrogen bonding. The solubility, melting point, and stability of these compounds can be assessed using standard laboratory techniques. The hydrochloride form of the compound is likely to have improved water solubility, which is beneficial for biological applications .

Scientific Research Applications

Synthesis and Chemical Diversity

Generation of Structurally Diverse Libraries

The use of ketonic Mannich bases derived from similar chemical structures has been demonstrated in the generation of a diverse library of compounds through alkylation and ring closure reactions. These methodologies enable the synthesis of a wide range of structurally diverse molecules, potentially including derivatives of the specified compound, which can be of significant interest in drug discovery and development processes (G. Roman, 2013).

Antimicrobial Studies

New Pyridine Derivatives

A study on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazole and further chemical reactions demonstrated potential antimicrobial activities. These findings suggest that structurally related compounds, including those with benzothiazolyl groups, could serve as promising candidates for the development of new antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Anti-inflammatory and Analgesic Agents

Novel Synthesis and Biological Activity

Research into the synthesis of novel compounds derived from visnaginone and khellinone, incorporating benzothiazole moieties, has shown these molecules to possess significant anti-inflammatory and analgesic properties. The development of such compounds highlights the potential therapeutic applications of molecules with benzothiazole structures in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors

Benzothiazole derivatives have been investigated for their application as corrosion inhibitors for carbon steel in acidic environments. This research indicates the potential industrial applications of such compounds in protecting metal surfaces against corrosion, demonstrating the versatility of benzothiazole-related compounds in both pharmaceutical and industrial contexts (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-4-18-7-12-21-22(17-18)32-24(25-21)28(16-15-26(2)3)23(29)19-8-10-20(11-9-19)33(30,31)27-13-5-6-14-27;/h7-12,17H,4-6,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNXBVODOHOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

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